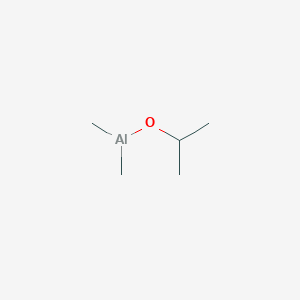
Dimethylaluminium isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylaluminum i-propoxide is an organoaluminum compound with the chemical formula C₅H₁₃AlO. It is a colorless liquid that is highly reactive and sensitive to moisture and oxygen. This compound is commonly used as a catalyst or reagent in various chemical reactions, particularly in the field of organic synthesis and polymer chemistry .
Méthodes De Préparation
Dimethylaluminum i-propoxide can be synthesized through the reaction of dimethylaluminum hydride with isopropanol under an inert atmosphere. The reaction is typically carried out at low temperatures to prevent decomposition and ensure high yield . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Dimethylaluminum i-propoxide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide (Al₂O₃) when exposed to air or oxygen.
Hydrolysis: Reacts rapidly with water to produce dimethylaluminum hydroxide and isopropanol.
Substitution: Can participate in substitution reactions with various organic compounds, often forming new carbon-aluminum bonds
Common reagents used in these reactions include water, oxygen, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethylaluminum i-propoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the deposition of aluminum oxide thin films in atomic layer deposition (ALD) processes
Biology: Employed in the synthesis of biologically active compounds and as a reagent in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as a catalyst in polymerization reactions
Mécanisme D'action
The mechanism of action of dimethylaluminum i-propoxide involves its ability to form strong bonds with various substrates, facilitating chemical transformations. In ALD processes, it selectively decomposes on specific sites, such as double hydroxyl sites on platinum nanoparticle facets, to form aluminum oxide coatings . This selective decomposition is crucial for achieving precise control over the thickness and composition of the deposited films .
Comparaison Avec Des Composés Similaires
Dimethylaluminum i-propoxide is unique in its reactivity and selectivity compared to other organoaluminum compounds. Similar compounds include:
Trimethylaluminum: Another organoaluminum compound used in ALD processes but with different reactivity and selectivity.
Diethylaluminum ethoxide: Used in similar applications but with distinct chemical properties and reactivity.
Aluminum isopropoxide: Commonly used in organic synthesis and as a catalyst, but with different reactivity compared to dimethylaluminum i-propoxide
Dimethylaluminum i-propoxide stands out due to its specific reactivity and selectivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C5H13AlO |
|---|---|
Poids moléculaire |
116.14 g/mol |
Nom IUPAC |
dimethyl(propan-2-yloxy)alumane |
InChI |
InChI=1S/C3H7O.2CH3.Al/c1-3(2)4;;;/h3H,1-2H3;2*1H3;/q-1;;;+1 |
Clé InChI |
HJYACKPVJCHPFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Al](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


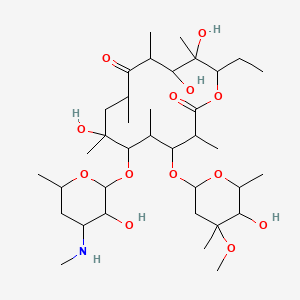
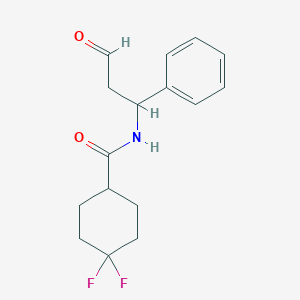
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

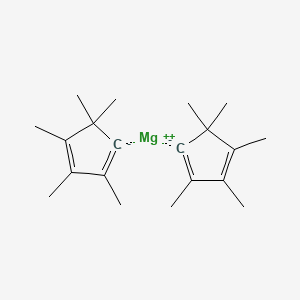
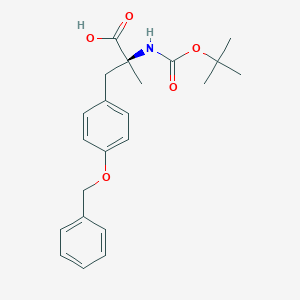
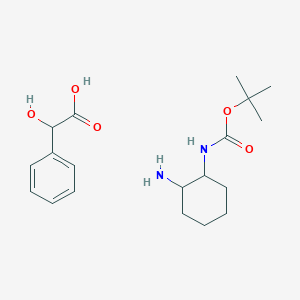
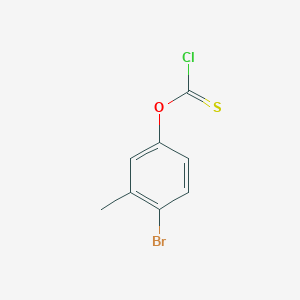
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)

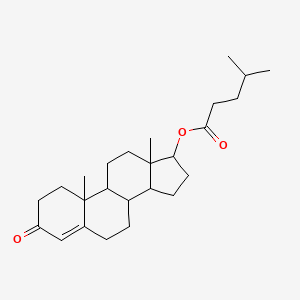
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)
